2-(3-acetylphenoxy)acetamide
Description
Properties
CAS No. |
1016845-72-9 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
Historical Context and Significance of Acetamide Containing Compounds in Medicinal Chemistry
The journey of acetamide-containing compounds in medicinal chemistry is a rich narrative of discovery and therapeutic advancement. Acetamide (B32628), with the chemical formula CH3CONH2, is the simplest amide derived from acetic acid and ammonia (B1221849). wikipedia.orgvedantu.com While acetamide itself has applications as an industrial solvent and plasticizer, its true significance in the pharmaceutical realm lies in the vast array of its derivatives. wikipedia.orgvedantu.com The acetamide moiety is a fundamental building block in numerous biologically active molecules and approved drugs. nih.gov
Historically, the acetamide structure has been a cornerstone in the development of analgesics and antipyretics. A prime example is paracetamol (acetaminophen), one of the most widely used over-the-counter pain relievers and fever reducers worldwide, which features a core acetamide group. nih.gov The versatility of the acetamide linkage has allowed medicinal chemists to synthesize a multitude of derivatives with a wide spectrum of pharmacological activities. nih.gov These include anti-inflammatory, anticonvulsant, antimicrobial, and anticancer agents. nih.gov The ability of the acetamide group to form stable amide bonds and participate in hydrogen bonding interactions is crucial to its role in drug design, enabling molecules to bind effectively to biological targets such as enzymes and receptors. archivepp.com
Classification and Structural Features of Phenoxyacetamide Scaffolds
Phenoxyacetamide scaffolds represent a significant class of organic compounds characterized by a central acetamide (B32628) group linked to a phenyl ring through an ether linkage. The general structure consists of a phenoxy group (C6H5O-) attached to an acetamide (-CH2CONH2) moiety. This arrangement provides a versatile framework that can be readily modified to explore structure-activity relationships. nih.gov
The key structural features of phenoxyacetamide scaffolds include:
The Phenoxy Ring: This aromatic ring can be substituted at various positions (ortho, meta, para) with a wide range of functional groups. These substitutions can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its biological activity. nih.gov
The Ether Linkage: The oxygen atom connecting the phenyl ring to the acetamide group provides a degree of conformational flexibility, allowing the molecule to adopt different spatial orientations to interact with its biological target. nih.gov
The Acetamide Moiety: The amide group is a critical pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. The nitrogen and oxygen atoms of the amide can engage in crucial interactions with amino acid residues in proteins. archivepp.com
The classification of phenoxyacetamide scaffolds is often based on the nature and position of the substituents on the phenoxy ring. For instance, derivatives can be categorized based on the presence of electron-donating or electron-withdrawing groups, halogens, or bulky alkyl groups. nih.gov The compound 2-(3-acetylphenoxy)acetamide falls into the category of phenoxyacetamides with a ketone substituent on the phenyl ring at the meta position.
Rationale for Academic Investigation of 2 3 Acetylphenoxy Acetamide and Its Analogs
General Approaches for the Synthesis of this compound Core Structure
The fundamental structure of this compound is typically assembled through classical reactions that form its ether and amide linkages. These methods are reliable and allow for the construction of the core molecule from readily available starting materials.
Etherification and Amidation Reactions
The most direct route to the this compound core involves a two-step process: Williamson ether synthesis followed by amidation.
The synthesis commences with the etherification of 3-hydroxyacetophenone. In a typical procedure, 3-hydroxyacetophenone is reacted with a 2-haloacetic acid ester, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, in the presence of a base like potassium carbonate (K₂CO₃) and a suitable solvent like acetone (B3395972) or N,N-dimethylformamide (DMF). This reaction yields the intermediate ethyl 2-(3-acetylphenoxy)acetate. Subsequent hydrolysis of the ester under basic conditions (e.g., with sodium hydroxide) affords 2-(3-acetylphenoxy)acetic acid. lookchem.com
Alternatively, direct etherification can be achieved using 2-chloroacetamide. The reaction of 3-hydroxyacetophenone with 2-chloroacetamide, often catalyzed by a base in a polar aprotic solvent, can directly form the target molecule. nih.gov This approach is efficient as it combines the etherification and amide formation in a way, though it proceeds through the formation of the ether linkage first. A study on flavonoid derivatives demonstrated a similar reaction where a phenolic hydroxyl group was reacted with chloroacetamide in DMF with K₂CO₃ at 50–60°C for 48 hours. nih.gov
Once 2-(3-acetylphenoxy)acetic acid is obtained, it can be converted to the primary amide, this compound. This amidation can be accomplished through several methods:
Activation and Aminolysis: The carboxylic acid can be activated using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), followed by reaction with ammonia (B1221849).
Acid Chloride Formation: The carboxylic acid can be converted to its more reactive acid chloride derivative, 2-(3-acetylphenoxy)acetyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. ontosight.aidiva-portal.org This intermediate readily reacts with ammonia or an ammonia source to yield the final amide. libretexts.org
Direct Catalytic Amidation: Modern methods allow for the direct conversion of carboxylic acids to amides using catalysts, avoiding the need for stoichiometric activating agents. Boron-based catalysts, such as boric acid or tris(2,2,2-trifluoroethyl) borate, have been shown to effectively catalyze the amidation of carboxylic acids with amines. catalyticamidation.info Similarly, group (IV) metal complexes, like those of hafnium and zirconium, can also facilitate this direct transformation. diva-portal.org
Table 1: Representative Conditions for Etherification and Amidation
| Step | Reactants | Reagents & Conditions | Product | Reference |
|---|---|---|---|---|
| Etherification | 3-Hydroxyacetophenone, Chloroacetamide | K₂CO₃, DMF, 50-60°C, 48h | This compound | nih.gov |
| Amidation | 2-(3-acetylphenoxy)acetic acid, Amine | DCC, DMAP, Anhydrous conditions | N-substituted this compound | |
| Amidation | 2-(3-acetylphenoxy)acetyl chloride, Amine/Ammonia | Base (e.g., triethylamine), Organic solvent | This compound | ontosight.ailibretexts.org |
| Direct Amidation | 2-(3-acetylphenoxy)acetic acid, Amine/Ammonia | Boric Acid or Hafnium catalyst, Heat | This compound | diva-portal.orgcatalyticamidation.info |
Coupling Strategies in the Preparation of Phenoxyacetamide Systems
Advanced synthetic strategies utilizing transition-metal catalysis have been developed for the construction of phenoxyacetamide systems, offering alternative routes that can provide unique selectivity and functional group tolerance.
Rhodium(III)-catalyzed C–H activation represents a powerful tool for forming related structures. For instance, the coupling of N-phenoxyacetamides with alkylidenecyclopropanes has been achieved, demonstrating the versatility of this approach for forging new carbon-carbon bonds on the phenoxy ring system under mild conditions. acs.org While not a direct synthesis of the unsubstituted core, these methods highlight the potential for building complexity early in the synthesis.
Copper-catalyzed coupling reactions are also prominent in the synthesis of related compounds. These methods can be used to form the C-O ether bond under various conditions. For example, copper-catalyzed Ullmann-type couplings can construct the aryloxy ether linkage. Furthermore, copper catalysis is employed in the amidation of aryl halides, providing a convergent approach to the phenoxyacetamide scaffold if one were to couple an amine with a pre-formed 2-(3-acetylphenoxy)halide. organic-chemistry.org
Targeted Derivatization and Analog Synthesis
The this compound molecule possesses three key sites for chemical modification: the amide nitrogen, the phenoxy aromatic ring, and the acetyl group. These sites allow for extensive derivatization to explore structure-activity relationships for various applications.
Modifications at the Amide Nitrogen
The primary amide of this compound can be readily replaced with secondary or tertiary amides by modifying the final amidation step. Instead of using ammonia, a primary or secondary amine can be reacted with 2-(3-acetylphenoxy)acetyl chloride or the corresponding carboxylic acid with a coupling agent. ontosight.ailibretexts.org
A wide range of N-substituted analogs have been synthesized using this approach. Examples include:
N-Aryl and N-Heteroaryl Amides: Reaction with various anilines or aminoheterocycles. For example, 2-(4-acetylphenoxy)-N-(p-tolyl)acetamide has been synthesized and used as a precursor for more complex structures. acs.org
N-Alkyl and N-Benzyl Amides: Utilization of aliphatic or benzylic amines. nih.gov
Bis-amides: Linking two phenoxyacetamide units via the amide nitrogens. For instance, N,N′-(alkane)diyl)bis(2-(acetylphenoxy)acetamide) derivatives have been prepared by reacting two equivalents of a hydroxyacetophenone with an N,N′-(alkane)diyl)bis(2-chloroacetamide). nih.gov
Table 2: Examples of N-Substituted 2-(acetylphenoxy)acetamide Analogs
| Amine Reactant | Resulting Amide Structure | Synthetic Context | Reference |
|---|---|---|---|
| p-Toluidine | 2-(4-acetylphenoxy)-N-(p-tolyl)acetamide | Precursor for thienopyridines | acs.org |
| N,N'-(Ethane-1,2-diyl)bis(2-chloroacetamide) | N,N′-(Ethane-1,2-diyl)bis(2-(4-acetylphenoxy)acetamide) | Precursor for anti-breast cancer agents | nih.gov |
| 4-Methylbenzylamine | 2-(4-((4-Acetylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-methylbenzyl)acetamide | InhA Inhibitor Synthesis | nih.gov |
| 3-Aminoacetophenone | 2-(3-acetylphenoxy)-N-(3-acetylphenyl)acetamide | Reported chemical structure | nih.gov |
Substitutions on the Phenoxy Ring System
The aromatic ring of the phenoxy group is another site for modification. While the acetyl group is a meta-director for electrophilic aromatic substitution, more sophisticated methods like directed C-H functionalization offer precise control over the position of new substituents.
The N-phenoxyacetamide moiety itself can act as a directing group in transition metal-catalyzed reactions. Research has shown that Rh(III)-catalyzed dehydrogenative coupling can be used to introduce aryl groups at the ortho-position to the phenoxy ether linkage. pkusz.edu.cn This strategy allows for the synthesis of mono- or even bis-arylated phenol (B47542) derivatives, demonstrating a powerful method for elaborating the phenoxy ring. pkusz.edu.cn
Structural Elaboration of the Acetyl Moiety
The acetyl group's ketone functionality is a versatile handle for a wide array of chemical transformations.
Reduction: The ketone can be reduced to a secondary alcohol. For example, reduction of related 2-methoxy-4-acetyl phenoxy acetic acid amides to the corresponding 2-methoxy-4-(1-hydroxy-ethyl)-phenoxy acetic acid amides has been accomplished using sodium borohydride (B1222165) (NaBH₄) or via Meerwein-Ponndorf-Verley reduction with aluminum isopropylate. google.com
Halogenation: The α-carbon of the acetyl group can be halogenated. A key transformation involves the bromination of the acetyl methyl group using N-bromosuccinimide (NBS) to furnish a bromoacetyl derivative. nih.gov This reactive intermediate serves as a valuable precursor for constructing heterocyclic systems, such as in the synthesis of bis(1,2,4-triazolo[3,4-b] acs.orgthieme-connect.comthiadiazines). nih.gov
Condensation Reactions: The acetyl group can participate in condensation reactions, such as the Knoevenagel condensation, with aldehydes to form chalcone-like structures, although this is more common starting from the simpler hydroxyacetophenone. beilstein-journals.org
Table 3: Chemical Transformations of the Acetyl Group
| Transformation | Reagents & Conditions | Product Moiety | Application | Reference |
|---|---|---|---|---|
| Reduction | NaBH₄, Methanol | 1-Hydroxyethyl | Synthesis of hypnotic agents | google.com |
| α-Bromination | N-Bromosuccinimide (NBS) | 2-Bromoacetyl | Intermediate for heterocycle synthesis | nih.gov |
Synthesis of Bis-Phenoxyacetamide Derivatives
The molecular framework of this compound serves as a valuable building block for the construction of larger, dimeric structures known as bis-phenoxyacetamide derivatives. These compounds, which feature two phenoxyacetamide units linked together, are synthesized through various strategies that leverage the reactivity of the core molecule or its precursors.
One prominent method involves linking two hydroxyacetophenone units with a bis-chloroacetamide linker. For instance, N,N'-(alkane-diyl)bis(2-chloroacetamide) compounds can be reacted with the potassium salt of a hydroxyacetophenone in boiling dimethylformamide (DMF) to yield 1,ω-bis((acetylphenoxy)acetamide)alkanes. nih.gov This approach allows for the introduction of a flexible or rigid linker between the two aromatic units, depending on the nature of the starting bis-chloroacetamide. The resulting bis(acetylphenoxy)acetamides can be further functionalized. For example, bromination with N-bromosuccinimide (NBS) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) converts the acetyl groups into α-bromoacetyl groups, creating versatile intermediates for the synthesis of complex heterocyclic systems like bis(1,2,4-triazolo[3,4-b] researchgate.netacs.orgacs.orgthiadiazines) and bis(quinoxalines). nih.govresearchgate.net
Another strategy focuses on building complex heterocyclic systems onto the phenoxyacetamide structure, which can then be dimerized. In one pathway, 2-(4-acetylphenoxy)-N-(aryl)acetamides are first condensed with thiosemicarbazide (B42300) to form thiosemicarbazones. acs.org These intermediates can then react with a bis(α-haloketone) in refluxing ethanol (B145695) with a triethylamine (B128534) (TEA) catalyst to produce novel bis-thiazole derivatives linked to cores like quinoxaline (B1680401) or thienothiophene. acs.org This modular approach allows for the creation of large, hybrid molecules where the 2-phenoxy-N-arylacetamide group acts as a bridge. acs.org
Similarly, bis-structures can be assembled using piperazine (B1678402) as a central linking unit. The reaction of 1,1′-(piperazine-1,4-diyl)bis(2-chloroethan-1-one) with appropriate precursors can lead to the formation of bis(thieno[2,3-b]pyridines) connected to a piperazine core, demonstrating the versatility of using bis-haloacetyl compounds in generating these dimeric structures. nih.gov
| Starting Materials | Key Reagents & Conditions | Resulting Structure Type | Reference |
|---|---|---|---|
| N,N′-(alkane-diyl)bis(2-chloroacetamide), p-hydroxyacetophenone | Methanolic KOH, DMF (boiling) | 1,ω-bis((acetylphenoxy)acetamide)alkanes | nih.gov |
| 1,ω-bis((acetylphenoxy)acetamide)alkanes | NBS, p-TsOH, Acetonitrile | bis(2-bromoacetyl)phenoxy)acetamides | nih.gov |
| 2-(4-acetylphenoxy)-N-(aryl)acetamide thiosemicarbazones, bis(α-bromoketone) | Triethylamine (TEA), Ethanol (reflux) | bis-thiazoles linked to a quinoxaline core | acs.org |
| 1,1′-(piperazine-1,4-diyl)bis(2-chloroethan-1-one), 2-mercaptonicotinonitriles | Piperidine, Ethanol (reflux) | bis(thieno[2,3-b]pyridines) linked by piperazine | nih.gov |
Advanced Synthetic Techniques and Optimization
The synthesis of phenoxyacetamide derivatives has been enhanced by the adoption of advanced techniques that improve efficiency, selectivity, and environmental compatibility. These methods range from the use of powerful catalysts to the incorporation of green chemistry principles.
Catalytic Methods in Phenoxyacetamide Synthesis
Catalysis plays a crucial role in the efficient synthesis and functionalization of phenoxyacetamides. Phase Transfer Catalysis (P.T.C.) is a widely used technique for preparing a variety of organic compounds, including derivatives made from phenoxy acetamide (B32628). scientific.net This method is noted for its high efficiency, product purity, and reasonable reaction times. scientific.net
Transition metal catalysis offers powerful tools for C-H activation and the formation of complex ring systems. Rhodium(III) catalysts, in particular, have been effectively used in reactions involving N-phenoxyacetamides. researchgate.net For example, Rh(III)-catalyzed C-H activation enables the annulation of N-phenoxyacetamides with substrates like α,β-unsaturated aldehydes to form seven-membered 1,2-oxazepine rings. researchgate.net This type of transformation can proceed at room temperature and does not require an external oxidant. researchgate.net Furthermore, computational studies have elucidated the mechanisms of Rh(III)-catalyzed reactions, confirming the role of Rh(V) intermediates in processes like C-H azidation. researchgate.net Copper salts, such as CuCl₂, have also been employed as catalysts, for instance, in the selective oxychlorination of thymol, a precursor for certain phenoxyacetamide derivatives. acs.org
| Catalytic Method | Catalyst Example | Application | Reference |
|---|---|---|---|
| Phase Transfer Catalysis (P.T.C.) | Not specified | Synthesis of 2-pyridones from phenoxy acetamide and chalcones | scientific.net |
| Transition Metal Catalysis (C-H Activation) | Cp*Rh(III) complexes | [4+3] Annulation with α,β-unsaturated aldehydes to form 1,2-oxazepines | researchgate.net |
| Transition Metal Catalysis | CuCl₂ | Catalytic oxychlorination of phenol rings | acs.org |
Green Chemistry Principles in Synthetic Pathways
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical compounds to minimize environmental impact and enhance sustainability. researchgate.net These principles focus on aspects like atom economy, the use of safer solvents, and energy efficiency. researchgate.net In the context of phenoxyacetamide synthesis, green approaches include the use of microwave irradiation and ultrasound techniques, which can accelerate reactions, improve yields, and reduce energy consumption compared to conventional heating methods. nih.gov
The choice of solvents is another key aspect of green chemistry. Traditional volatile organic solvents are often toxic and environmentally harmful. researchgate.net Efforts to replace them with greener alternatives, such as water or bio-based solvents, are a priority. researchgate.net Furthermore, designing synthetic routes with high atom economy—maximizing the incorporation of atoms from the reactants into the final product—is a fundamental goal. Catalytic reactions, as discussed previously, are inherently green as they reduce the need for stoichiometric reagents that would otherwise generate waste. researchgate.net The use of renewable feedstocks, such as plant-derived phenols like thymol, also aligns with green chemistry principles by reducing reliance on petrochemical sources. acs.orgfrontiersin.orgnih.govbohrium.com
Chiral Synthesis and Stereochemical Considerations
When a molecule can exist in multiple stereoisomeric forms, controlling the stereochemical outcome of a synthesis is critical, particularly for biologically active compounds. The synthesis of chiral phenoxyacetamide derivatives can be achieved by incorporating a chiral building block into the molecule.
A common strategy is to use a chiral amine in the amide-forming step. For example, reacting a substituted phenoxyacetic acid with a chiral amine, such as 1-phenylethylamine, results in the formation of N-(1-phenylethyl)acetamide derivatives. nih.govresearchgate.net This reaction introduces a chiral center, leading to a product that can exist as a mixture of diastereomers. The Leuckart synthetic pathway has been utilized in the development of these novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. researchgate.net The separation of these diastereomers or the use of a stereopure starting amine allows for the isolation of a single, desired stereoisomer. Such stereochemical control is essential as different stereoisomers can exhibit distinct biological activities.
Advanced Spectroscopic Elucidation Techniques
The precise structure of this compound is determined through the synergistic application of several high-resolution spectroscopic methods. These techniques provide unambiguous evidence for the connectivity of atoms and the nature of the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment.hmdb.cayoutube.comnih.govfrontiersin.orgyoutube.commdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the elucidation of the carbon-hydrogen framework of organic molecules.
The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment within the molecule. Analysis of the chemical shifts (δ), multiplicities, and coupling constants (J) allows for the precise assignment of each proton. For instance, the protons of the amide group (NH₂) typically appear as a broad singlet, while the methylene (B1212753) protons adjacent to the ether linkage and the acetyl methyl protons exhibit characteristic chemical shifts and multiplicities. hmdb.ca The aromatic protons on the phenoxy ring display a splitting pattern consistent with their substitution.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | 7.1-7.8 | Multiplet | 4H |
| OCH₂ | 4.8-4.9 | Singlet | 2H |
| NH₂ | 6.8-7.7 | Broad Singlet | 2H |
| COCH₃ | 2.3-2.5 | Singlet | 3H |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Amide) | ~170 |
| C=O (Acetyl) | ~198 |
| Aromatic C-O | ~157 |
| Aromatic C | 114-138 |
| OCH₂ | ~67 |
| COCH₃ | ~27 |
Note: Exact chemical shifts are dependent on the solvent and experimental conditions.
To unequivocally confirm the structural assignments, two-dimensional (2D) NMR experiments are employed. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms, providing a clear map of C-H connectivities. nih.govlibretexts.org The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is instrumental in establishing the connectivity across quaternary carbons and heteroatoms, such as the ether oxygen and the amide nitrogen. nih.govyoutube.comlibretexts.org For example, an HMBC correlation between the methylene protons (OCH₂) and the aromatic carbon bearing the ether linkage would definitively confirm their connection.
Table 3: Key HMBC Correlations for this compound
| Proton Signal | Correlated Carbon Signal(s) | Inferred Connectivity |
|---|---|---|
| OCH₂ | Aromatic C-O, Amide C=O | Confirms ether and acetamide linkage |
| COCH₃ | Acetyl C=O, Aromatic C-COCH₃ | Confirms acetyl group placement |
| Aromatic-H | Adjacent and distant aromatic carbons | Confirms aromatic ring structure |
Infrared (IR) Spectroscopy for Functional Group Identification.nih.govmdpi.comlibretexts.orglibretexts.orgmasterorganicchemistry.com
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational frequencies of its constituent bonds. The presence of two distinct carbonyl stretching frequencies confirms the existence of both an acetyl group and an amide group. mdpi.comnih.gov The N-H stretching vibrations of the primary amide and the C-O stretching of the ether linkage further corroborate the proposed structure. libretexts.orgmasterorganicchemistry.com
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|---|
| Amide (N-H) | Stretch | 3100-3500 |
| Aromatic (C-H) | Stretch | 3000-3100 |
| Aliphatic (C-H) | Stretch | 2850-2960 |
| Acetyl (C=O) | Stretch | ~1680 |
| Amide (C=O) | Stretch | ~1660 |
| Aromatic (C=C) | Stretch | 1400-1600 |
| Ether (C-O) | Stretch | 1000-1300 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis.ajgreenchem.comnist.govlibretexts.orglibretexts.org
Mass spectrometry (MS) provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. nist.gov The fragmentation pattern, resulting from the cleavage of specific bonds under electron ionization, can provide further structural insights. libretexts.orglibretexts.org For example, the loss of the acetamide group or the acetyl group would result in characteristic fragment ions.
Table 5: Expected Mass Spectrometry Fragmentation for this compound
| Fragment Ion | m/z (mass-to-charge ratio) | Corresponding Neutral Loss |
|---|---|---|
| [M]⁺ | 193.07 | - |
| [M - CH₃CO]⁺ | 150.06 | Acetyl group |
| [M - NH₂COCH₂]⁺ | 135.05 | Acetamido-methyl group |
| [CH₃CO]⁺ | 43.02 | Acetyl cation |
Note: The observed fragmentation pattern can vary based on the ionization method and energy.
UV-Visible Spectroscopy in Conjugated Systems Analysis
UV-Visible spectroscopy is a powerful technique for investigating the electronic transitions within molecules, particularly those containing conjugated systems. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. In a molecule like this compound, the primary chromophore—the part of the molecule responsible for this absorption—is the substituted benzene (B151609) ring.
The electronic structure of the phenoxyacetamide moiety, which includes the benzene ring, the ether linkage, and the acetamide group, gives rise to characteristic absorption bands. The presence of the acetyl group in the meta position influences the electronic distribution and, consequently, the energy of these transitions. Generally, aromatic systems exhibit π → π* transitions, which are typically observed in the UV region. The specific wavelength of maximum absorbance (λmax) is sensitive to the nature and position of substituents on the aromatic ring. For instance, the addition of an electron-withdrawing group like the acetyl group can cause a shift in the absorption bands.
In studies of various acetamide-chalcone derivatives, which also contain acetylphenyl moieties, intense absorption bands between 330 nm and 350 nm are reported, corresponding to π-π* electronic transitions. mdpi.com For general phenoxyacetamide derivatives, the analysis of their UV-Vis spectra is a common practice to confirm their structure and electronic properties. researchgate.netresearchgate.net The solvent used can also influence the λmax due to interactions with the molecule, an effect known as solvatochromism. bspublications.net
Table 1: Expected UV-Visible Absorption Characteristics of Aromatic Acetamides
| Transition Type | Expected Wavelength Range (nm) | Moiety |
| π → π | 200 - 400 | Substituted Phenyl Ring |
| n → π | 300 - 500 (often weaker) | Carbonyl Group (C=O) |
Note: This table represents generalized expected values for compounds containing similar functional groups. Actual values for this compound would require experimental measurement.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry provides theoretical insights into molecular structure, properties, and reactivity, complementing experimental data. For a molecule like this compound, computational methods can predict its electronic structure, stable conformations, and spectroscopic parameters.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are widely used to investigate the electronic properties of molecules. tandfonline.com These calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
The HOMO-LUMO energy gap is a crucial parameter, as it relates to the chemical reactivity and the energy required for electronic excitation. A smaller gap generally implies higher reactivity. The MEP map visualizes the electron density around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For phenoxyacetamide derivatives, computational studies have been employed to understand reaction mechanisms and predict reactivity. nih.govresearchgate.netacs.org For example, in quantitative structure-activity relationship (QSAR) studies of phenoxyacetamide analogs, the HOMO energy was found to have a negative correlation with biological activity, suggesting that a more electrophilic nature could enhance activity. crpsonline.comcrpsonline.com
Table 2: Representative Calculated Electronic Properties for a Phenoxyacetamide Analog
| Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |
| Dipole Moment | Measure of the overall polarity of the molecule | Influences intermolecular interactions and solubility |
Note: The values in this table are illustrative for a generic phenoxyacetamide and are not specific to the 3-acetyl isomer. Calculations would need to be performed for the exact molecule.
Conformation Analysis and Conformational Landscapes
The flexibility of the this compound molecule arises from the rotation around several single bonds, particularly the C-O-C ether linkage and the C-N amide bond. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.
Theoretical Spectroscopic Parameter Predictions (e.g., Chemical Shifts)
Quantum chemical calculations can also predict various spectroscopic parameters, including NMR chemical shifts. nih.gov By calculating the magnetic shielding of each nucleus in the molecule, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra are invaluable for assigning experimental signals and confirming the chemical structure.
The accuracy of these predictions depends on the level of theory and the basis set used in the calculation, as well as accounting for solvent effects. nih.gov For complex molecules with multiple conformers, the predicted chemical shifts are often a Boltzmann-weighted average of the shifts for each stable conformation. nih.gov While specific theoretical NMR data for this compound is not published, the methodology has been successfully applied to a wide range of acetamide and phenoxy derivatives. researchgate.netmdpi.comacs.orgthermofisher.com For example, in phenacetin, a related N-(ethoxyphenyl)acetamide, the chemical shifts are well-understood and rationalized by the electronic effects of the substituents. thermofisher.com
Biological and Pharmacological Investigations of 2 3 Acetylphenoxy Acetamide Derivatives
In Vitro Biological Activity Profiling
Derivatives of 2-(3-acetylphenoxy)acetamide have been the subject of numerous studies to evaluate their potential as anticancer agents. The core structure allows for a variety of substitutions, leading to a diverse library of compounds with a range of cytotoxic activities against various human cancer cell lines. Research has focused on elucidating the structure-activity relationships that govern their efficacy and mechanism of action. For instance, studies on a novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed that the presence of halogens on the aromatic ring was favorable for anticancer activity nih.govresearchgate.netnih.gov. These compounds were assessed for their activity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines nih.govresearchgate.net.
A widely accepted method for assessing the cytotoxic effects of these compounds is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay mdpi.com. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation rndsystems.com. Metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which can be measured spectrophotometrically rndsystems.com.
Several studies have utilized the MTT assay to determine the half-maximal inhibitory concentration (IC50) values of various phenoxyacetamide derivatives. In one study, two new semi-synthetic phenoxyacetamide derivatives, designated Compound I and Compound II, were screened against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The compounds showed more promising activity against the HepG2 cell line mdpi.com. Another investigation synthesized a series of N-Butyl-2-phenylacetamide derivatives and evaluated their cytotoxic effects on MDA-MB-468, PC12, and MCF-7 cell lines. The results, summarized in the table below, indicated potent cytotoxic effects, with some compounds showing IC50 values in the sub-micromolar range tbzmed.ac.ir. For example, compound 3j, featuring a para-nitro group, demonstrated a strong cytotoxic effect against MDA-MB-468 cells with an IC50 of 0.76±0.09 µM tbzmed.ac.ir. Similarly, compound 3d (2-Cl substitution) was highly effective against multiple cell lines, with an IC50 of 0.6±0.08 μM against MDA-MB-468 and PC-12 cells, and 0.7±0.4 μM against MCF-7 cells tbzmed.ac.irtbzmed.ac.ir.
| Compound | Substituent (R) | IC50 on MDA-MB-468 (μM) | IC50 on PC12 (μM) | IC50 on MCF-7 (μM) |
|---|---|---|---|---|
| 3a | 2-F | 8 ± 0.07 | 1.83 ± 0.05 | 9 ± 0.07 |
| 3b | 3-F | 1.5 ± 0.12 | 77 ± 0.08 | 1.5 ± 0.06 |
| 3c | 4-F | 87 ± 0.05 | 8 ± 0.06 | 0.7 ± 0.08 |
| 3d | 2-Cl | 0.6 ± 0.08 | 0.6 ± 0.07 | 0.7 ± 0.4 |
| 3e | 3-Cl | 2.2 ± 0.07 | 0.67 ± 0.12 | 9 ± 0.09 |
| 3f | 4-Cl | 1 ± 0.13 | 7 ± 0.09 | ND |
| 3g | 2-OCH3 | 1.3 ± 0.03 | 2.97 ± 0.07 | 1.53 ± 0.12 |
| 3h | 4-OCH3 | 3.13 ± 0.06 | 1.73 ± 0.13 | 1.4 ± 0.12 |
| 3i | 2-NO2 | 6 ± 0.4 | 2.20 ± 0.43 | ND |
| 3j | 4-NO2 | 0.76 ± 0.09 | 6 ± 0.4 | ND |
| 3k | 4-Br | 87 ± 0.13 | 2.50 ± 0.13 | 85 ± 0.09 |
| Doxorubicin (Reference) | - | 0.38 ± 0.07 | 2.6 ± 0.13 | 2.63 ± 0.4 |
Data sourced from Pharmaceutical Sciences, 2025. tbzmed.ac.ir ND: Not Determined.
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells, making its induction a key strategy in cancer therapy nih.gov. Phenoxyacetamide derivatives have been shown to be effective inducers of apoptosis. This process is characterized by morphological changes such as cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies embopress.org. The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of a cascade of enzymes called caspases tbzmed.ac.irnih.gov.
Research has demonstrated that phenoxyacetamide derivatives can trigger apoptosis through both intrinsic and extrinsic pathways tbzmed.ac.ir. The intrinsic pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bcl-2-associated X protein (Bax) mdpi.com. An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and subsequently the executioner caspase-3 mdpi.comfrontiersin.org. The extrinsic pathway is initiated by the binding of ligands to death receptors, leading to the activation of caspase-8, which can also activate caspase-3 mdpi.com.
One study on a novel phenoxyacetamide derivative (Compound I) in HepG2 liver cancer cells provided a detailed analysis of its pro-apoptotic effects. The compound was found to significantly upregulate the expression of key pro-apoptotic genes.
| Gene | Function | Fold Increase in Expression |
|---|---|---|
| p53 | Tumor Suppressor | 8.45 |
| Bax | Pro-apoptotic | 6.5 |
| Caspase-9 | Initiator Caspase (Intrinsic) | 6.3 |
| Caspase-8 | Initiator Caspase (Extrinsic) | 2.4 |
| Caspase-3 | Executioner Caspase | 7.6 |
Data sourced from MDPI, 2023. mdpi.com
This upregulation of initiator caspases for both pathways (caspase-8 and -9) and the key executioner caspase-3 confirms the compound's ability to effectively induce programmed cell death mdpi.com. Further confirmation of apoptosis was obtained through TUNEL assays, which detect DNA fragmentation, a hallmark of late-stage apoptosis tbzmed.ac.ir. In some cases where caspase-dependent apoptosis is defective, alternative cell death pathways such as autophagy or necrosis can be activated nih.gov.
In addition to inducing apoptosis, another significant anticancer mechanism of this compound derivatives is their ability to halt the cell cycle, thereby preventing cancer cell proliferation. The cell cycle is a tightly regulated process, and disruption of this process can lead to cell death.
Studies have shown that these compounds can induce cell cycle arrest at different phases. For example, the chalcone derivative 1C was found to induce cell cycle arrest at the G2/M phase in both sensitive and resistant ovarian cancer cell lines nih.gov. This arrest is often associated with the modulation of key regulatory proteins. For instance, G2/M arrest can be caused by the downregulation of cyclin A and cyclin B1 levels mdpi.com. Furthermore, the upregulation of cyclin-dependent kinase (Cdk) inhibitors, such as p21, plays a crucial role. The p21 protein can bind to and inhibit the activity of Cdk-cyclin complexes, such as Cdc2/cyclin B1, which are essential for the G2/M transition, thus leading to cell cycle arrest mdpi.comfrontiersin.org.
Other derivatives have been shown to induce S phase arrest. The compound 2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol (2,3-DCPE) was reported to cause S phase arrest in DLD-1 colon cancer cells by activating the ATM/ATR-Chk1-Cdc25A signaling pathway, which is a key DNA damage response pathway nih.gov. Another study on benzimidazole derivatives found that different compounds could arrest the cell cycle at various phases (G1, S, or G2) in different cancer cell lines, including lung, breast, and ovarian cancer cells, highlighting the diverse mechanisms at play mdpi.com.
Chronic inflammation is closely linked to the development and progression of cancer nih.gov. Therefore, compounds that possess both anticancer and anti-inflammatory properties are of significant therapeutic interest. Several this compound derivatives have demonstrated potent anti-inflammatory activity. This dual activity is often linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2), which is overexpressed in many types of tumors and plays a key role in producing pro-inflammatory prostaglandins nih.govgalaxypub.co.
A key mechanism underlying the anti-inflammatory effects of these acetamide (B32628) derivatives is their ability to modulate the production of pro-inflammatory cytokines. Cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) are pivotal mediators in the inflammatory cascade nih.govresearchgate.net.
Studies have shown that treatment with N-(2-hydroxy phenyl) acetamide significantly reduced the serum levels of TNF-α and IL-1β in an adjuvant-induced arthritis model in rats nih.gov. Similarly, other research has indicated that the inhibition of COX-2 by acetamide derivatives can lead to a reduction in reactive oxygen species (ROS), which in turn prevents the activation of the transcription factor NF-κB. Since NF-κB is crucial for the expression of many pro-inflammatory genes, including those for TNF-α and IL-6, its inhibition leads to a broad anti-inflammatory effect galaxypub.co. Another pyrrole derivative, compound 3f, was also shown to significantly decrease serum TNF-α levels in a lipopolysaccharide-induced systemic inflammation model, further supporting the role of these scaffolds in modulating critical cytokine pathways nih.gov.
Anti-Inflammatory Effects
Inhibition of Inflammatory Mediators and Enzymes
Research into the anti-inflammatory potential of phenoxyacetamide derivatives has identified their capacity to modulate key pathways in the inflammatory response. While specific studies on the direct inhibitory effects of this compound on inflammatory mediators and enzymes are not extensively detailed in the available literature, investigations into structurally related compounds provide valuable insights.
A novel phenoxyacetamide derivative, 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide, has been shown to downregulate Thymic Stromal Lymphopoietin (TSLP), a key factor in the pathogenesis of allergic inflammatory disorders. nih.gov This compound was found to inhibit the production and mRNA expression of TSLP in human mast cells. nih.gov The mechanism of this action involves the blockade of caspase-1 and the subsequent downregulation of the nuclear factor-κB (NF-κB) pathway. nih.gov Specifically, the compound inhibited the activation and phosphorylation of NF-κB and the degradation of its inhibitor, IκBα. nih.gov Furthermore, this derivative demonstrated in vivo efficacy by inhibiting ear swelling in a mouse model of inflammation. nih.gov
The broader class of 2-(substituted phenoxy) acetamide derivatives has also been evaluated for anti-inflammatory activities. nih.gov These studies suggest that the nature and position of substituents on the phenoxy ring play a crucial role in their biological activity. For instance, derivatives with halogen substitutions have been noted for their anti-inflammatory and anticancer properties. nih.govresearchgate.net The anti-inflammatory effects of these acetamide derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent inflammatory mediators. archivepp.com
Antimicrobial and Antifungal Efficacy
The antimicrobial and antifungal properties of acetamide derivatives are a significant area of pharmacological research. While data specifically for this compound is limited, studies on related compounds highlight the potential of this chemical class.
Several studies have demonstrated the efficacy of acetamide derivatives against Gram-positive bacteria. A series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives exhibited moderate to high antibacterial activity against various strains, including the Gram-positive bacterium Staphylococcus aureus. irejournals.com One derivative, in particular, showed a high degree of effectiveness against S. aureus, with a significant zone of inhibition. irejournals.com
In another study, novel acetamide derivatives of 2-mercaptobenzothiazole were synthesized and screened for their antibacterial properties. nih.govresearchgate.net Several of these compounds displayed significant activity against Gram-positive species, with some exhibiting efficacy comparable to the standard drug levofloxacin. nih.govresearchgate.net The presence of heterocyclic amine moieties, such as pyrrolidine and pyridine, appeared to enhance the antibacterial potential. nih.gov Similarly, 2-chloro-N-(hydroxyphenyl) acetamide derivatives have shown appreciable activity against Gram-positive bacteria like Bacillus subtilis and S. aureus. neliti.com
The antibacterial spectrum of acetamide derivatives often extends to Gram-negative bacteria. The same 2-amino-N-(p-Chlorophenyl) acetamide derivatives that were active against Gram-positive bacteria also showed moderate to high activity against Gram-negative strains such as Acinetobacter baumannii and Pseudomonas aeruginosa. irejournals.com
Derivatives of 2-mercaptobenzothiazole acetamide also demonstrated activity against Gram-negative bacteria, including Escherichia coli. nih.govresearchgate.net The structure-activity relationship in this class of compounds indicated that electron-withdrawing groups on the amine moiety tended to increase activity. nih.gov Furthermore, a study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide revealed its antibacterial activity against Klebsiella pneumoniae, a significant Gram-negative pathogen. scielo.br This particular acetamide showed synergistic effects when combined with carbapenem antibiotics like meropenem and imipenem. scielo.br
Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency. For 2-chloro-N-phenylacetamide, MIC values against fluconazole-resistant Candida albicans and Candida parapsilosis strains were found to range from 128 to 256 µg/mL. scielo.brresearchgate.net Against strains of Aspergillus flavus, this same compound exhibited MIC values between 16 and 256 μg/mL. scielo.br
In the case of 2-chloro-N-phenylacetamide derivatives, MIC values against Candida tropicalis and Candida parapsilosis ranged from 16 to 256 μg/ml. nih.gov For certain 2-mercaptobenzothiazole acetamide derivatives, MIC values against both Gram-positive and Gram-negative bacteria were found to be close to that of the positive control, levofloxacin. nih.gov For instance, against S. typhi and S. aureus, some synthesized compounds exhibited lower MICs than the standard drug. nih.gov
Table 1: MIC Values of Selected Acetamide Derivatives against Various Microorganisms
| Compound Class | Microorganism | MIC Range (µg/mL) |
|---|---|---|
| 2-chloro-N-phenylacetamide | Candida albicans (fluconazole-resistant) | 128 - 256 |
| 2-chloro-N-phenylacetamide | Candida parapsilosis (fluconazole-resistant) | 128 - 256 |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 |
| 2-chloro-N-phenylacetamide derivatives | Candida tropicalis | 16 - 256 |
Enzyme Inhibition Studies and Target Engagement
The biological activities of this compound and its derivatives are often rooted in their ability to interact with and inhibit specific enzymes.
Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme involved in DNA repair. nih.gov Its inhibition is a key strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. patsnap.comyoutube.com PARP inhibitors work by trapping PARP1 on DNA at sites of single-strand breaks, which can lead to the formation of double-strand breaks during DNA replication. youtube.com In cancer cells with faulty homologous recombination repair, these double-strand breaks cannot be efficiently repaired, leading to cell death. patsnap.comyoutube.com
While there is no specific literature detailing the PARP-1 inhibitory activity of this compound, the development of PARP-1 inhibitors with improved selectivity and reduced toxicity is an active area of research. nih.govresearchgate.net Next-generation PARP inhibitors are being designed to be highly selective for PARP-1 over PARP-2, as inhibition of PARP-2 has been linked to hematological toxicity. nih.govresearchgate.net These newer inhibitors aim to offer better safety profiles and broader therapeutic windows. nih.gov The development of such selective inhibitors holds promise for improving cancer treatment outcomes. nih.gov
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The phenoxyacetamide scaffold has been explored in the design of kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR), which is critical in various cancer cell signaling pathways. The quinazoline core, in particular, has been identified as a favorable scaffold for developing EGFR inhibitors due to its affinity for the enzyme's active site. researchgate.net Research into related structures has suggested that incorporating electron-withdrawing groups, such as in pentafluoro phenoxyacetamide, may enhance the tendency of these molecules to form covalent adducts with the target protein. researchgate.net
While specific data on this compound is limited, studies on more complex quinoline-based derivatives incorporating related moieties have demonstrated potent inhibitory activity. For instance, certain novel quinoline derivatives have been evaluated for their inhibitory effects on EGFR, showing significant potency. researchgate.net One such derivative, compound 4e , exhibited an IC50 value of 0.055 ± 0.002 μM against EGFR, a potency comparable to the reference drug erlotinib. researchgate.net Further research on related hybrid compounds has continued to explore their potential as antiproliferative agents by targeting EGFR. researchgate.net
| Compound | Target | IC50 (μM) | Reference Compound | IC50 (μM) of Reference |
|---|---|---|---|---|
| Compound 4e (Quinoline Derivative) | EGFR | 0.055 ± 0.002 | Erlotinib | 0.06 ± 0.002 |
| Compound 9n | EGFR | 0.09 | - | - |
Cyclooxygenase-II (COX-II) Inhibition
The acetamide moiety is a crucial structural component found in many compounds designed as selective Cyclooxygenase-II (COX-II) inhibitors. These agents are sought after for their anti-inflammatory properties, with improved gastrointestinal safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The phenoxyacetamide scaffold, in particular, has been utilized in the synthesis of various derivatives aimed at achieving potent and selective COX-II inhibition. Research has focused on modifying this core structure to enhance its binding affinity and selectivity for the COX-II enzyme, which plays a key role in pathological inflammation. While the general class of phenoxyacetamide derivatives is of significant interest in the development of anti-inflammatory agents, specific inhibitory data for this compound against COX-II were not available in the reviewed literature.
DNA Gyrase Inhibition
The phenoxyacetamide structure has served as a foundational component in the synthesis of novel antibacterial agents targeting DNA gyrase, an essential enzyme for bacterial DNA replication. Research has demonstrated that derivatives incorporating this moiety can exhibit potent inhibitory activity against this enzyme.
For example, a series of novel pyrazole-integrated thiazole derivatives was synthesized using a 2-(4-formylphenoxy)-N-(3-methyl-1H-pyrazol-5-yl)acetamide precursor. researchgate.net Within this field of research, other related heterocyclic derivatives have shown significant potency. A specific thiazole derivative demonstrated marked inhibitory activity against DNA gyrase with an IC50 value of 7.82 ± 0.45 μM, which was more potent than the standard antibiotic ciprofloxacin. researchgate.net Other related compounds have been identified as highly effective inhibitors of E. coli DNA gyrase, with potencies in the nanomolar range. researchgate.net
| Compound Type / ID | Target Enzyme | IC50 | Reference Compound | IC50 of Reference |
|---|---|---|---|---|
| Hydrazineyl Thiazole Derivative | DNA Gyrase | 7.82 ± 0.45 μM | Ciprofloxacin | 16.40 ± 0.95 µM |
| Compound 6h | E. coli DNA Gyrase | 79 nM | Novobiocin | 170 nM |
| Compound 6j | E. coli DNA Gyrase | 117 nM | Novobiocin | 170 nM |
| Compound 6l | E. coli DNA Gyrase | 87 nM | Novobiocin | 170 nM |
Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition
The phenoxy group has been identified as a privileged moiety in the scaffold of inhibitors targeting the Mycobacterium tuberculosis enoyl acyl-carrier protein reductase (InhA). nih.gov InhA is a validated and attractive enzyme target for the development of new treatments for tuberculosis. nih.gov Computational and in silico screening methods have been employed to identify potent InhA inhibitors featuring the phenoxyacetamide scaffold. nih.gov
Through these modern drug discovery techniques, a novel compound bearing a phenoxy group was identified as a highly potent inhibitor of mtInhA. nih.gov This compound demonstrated excellent activity in enzymatic assays, highlighting the importance of the diphenyl ether ring for binding to the active site. nih.gov Additionally, related structures such as phenoxyacetamide thiazoles have been investigated through molecular docking studies to predict their binding affinity and interactions with the InhA enzyme. researchgate.net
| Compound Type | Target | IC50 |
|---|---|---|
| Phenoxy-bearing mtInhA Inhibitor (Compound 47) | mtInhA | 0.08 µM |
Other Reported Biological Activities
Osteoclast Differentiation Inhibition
A specific derivative, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) , has been identified as a significant inhibitor of osteoclast differentiation. mdpi.comdntb.gov.uanih.govresearchgate.net Osteoclasts are cells responsible for bone resorption, and their excessive activity can lead to pathological bone loss in conditions like osteoporosis. dntb.gov.uanih.gov
Research has shown that NAPMA significantly inhibits the formation of multinucleated, tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages in a dose-dependent manner, without causing cytotoxicity. mdpi.comdntb.gov.uanih.govresearchgate.net The mechanism behind this inhibition involves the downregulation of key osteoclast-specific markers at both the transcript and protein levels. mdpi.comdntb.gov.uanih.gov As a result of this action, both bone resorption and actin ring formation, a critical indicator of osteoclast activity, were decreased following treatment with NAPMA. mdpi.comdntb.gov.uanih.gov These findings suggest that NAPMA is a potential drug candidate for diseases associated with excessive bone resorption. mdpi.comdntb.gov.ua
| Marker | Biological Function | Effect of NAPMA Treatment |
|---|---|---|
| c-Fos | Transcription factor for osteoclast differentiation | Downregulated mdpi.comdntb.gov.uanih.gov |
| NFATc1 | Master regulator of osteoclastogenesis | Downregulated mdpi.comdntb.gov.uanih.gov |
| DC-STAMP | Essential for osteoclast cell-cell fusion | Downregulated mdpi.comdntb.gov.uanih.gov |
| Cathepsin K | Enzyme for bone matrix degradation | Downregulated mdpi.comdntb.gov.uanih.gov |
| MMP-9 | Enzyme involved in bone resorption | Downregulated mdpi.comdntb.gov.uanih.gov |
Antidiabetic and Lipid Metabolism Modulation
Derivatives of phenoxyacetamide have been investigated for their potential in managing diabetes through the inhibition of key carbohydrate-hydrolyzing enzymes, such as α-glucosidase and α-amylase. bio-integration.orge-dmj.org The inhibition of these enzymes can help control postprandial hyperglycemia. Peroxisome proliferator-activated receptor-γ (PPARγ) is a nuclear receptor that plays a pivotal role in regulating genes involved in both glucose and lipid metabolism. bio-integration.org
Synthetic phenoxyacetamide derivatives have been designed and evaluated as potential α-glucosidase inhibitors. researchgate.net Studies on phenoxy pendant isatins revealed them to be highly potent inhibitors of the α-glucosidase enzyme, with activity many times greater than that of the standard drug, acarbose. researchgate.net Other related series, such as quinoline-linked benzothiazole hybrids, also exhibited remarkable α-glucosidase inhibitory activity. researchgate.net Kinetic studies of the most active compounds indicated a non-competitive mode of inhibition. researchgate.net
| Compound Series | IC50 Range (μM) | Reference Compound | IC50 of Reference (μM) |
|---|---|---|---|
| Phenoxy Pendant Isatins | 5.32 ± 0.17 to 150.13 ± 0.62 | Acarbose | 873.34 ± 1.67 |
| Quinoline Linked Benzothiazole Hybrids | 38.2 ± 0.3 to 79.9 ± 1.2 | Acarbose | 750.0 ± 2.0 |
Antimalarial Potential
The emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate the discovery of new antimalarial agents with novel mechanisms of action. nih.govojshostng.com Derivatives of this compound belong to the broader class of phenoxy acetamides, which have been investigated for their therapeutic potential. Research into related acetamide structures has demonstrated notable antimalarial activity. For instance, various chloroquine acetamide hybrids have shown activity against the chloroquine-sensitive NF54 strain of P. falciparum, with IC50 values ranging from 1.29 to 53.98 µM. ojshostng.com
Phenotypic screening campaigns have identified the N-aryl acetamide class as an inhibitor of the asexual ring-stage development of P. falciparum. lshtm.ac.uknih.gov Similarly, studies on 2-phenoxy-3-trichloromethylquinoxalines have highlighted compounds with potent antiplasmodial activity, with EC50 values as low as 0.2 µM against the K1 strain and high selectivity. nih.gov The investigation of 7-(2-phenoxyethoxy)-4(1H)-quinolones also yielded derivatives with exceptional potency against multi-drug resistant P. falciparum, with some analogues achieving EC50 values as low as 0.15 nM. nih.gov These findings underscore the potential of the phenoxy acetamide scaffold as a foundation for developing new and effective antimalarial therapies.
Table 1: Antimalarial Activity of Representative Acetamide Derivatives
| Compound Class | P. falciparum Strain(s) | Activity Range (IC50/EC50) | Reference |
|---|---|---|---|
| Chloroquine Acetamide Hybrids | NF54 (chloroquine-sensitive) | 1.29 – 53.98 µM | ojshostng.com |
| 2-Phenoxy-3-Trichloromethylquinoxalines | K1 (chloroquine-resistant) | 0.2 – 5.0 µM | nih.gov |
| 7-(2-phenoxyethoxy)-4(1H)-quinolones | W2, TM90-C2B (multi-drug resistant) | 0.15 nM – >10 µM | nih.gov |
| N-Aryl Acetamides | 3D7 (drug-sensitive) | 0.001 µM – >10 µM | lshtm.ac.uknih.gov |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent drug candidates by identifying the key molecular features required for biological activity. researchgate.netnih.gov For derivatives related to this compound, SAR studies have provided significant insights into the roles of various structural components.
The nature and position of substituents on the aromatic rings of phenoxy acetamide derivatives significantly influence their antimalarial potency. Studies on N-aryl acetamides revealed that substitution on the pendant aryl ring is critical for activity. lshtm.ac.uk The unsubstituted analog was found to be inactive (EC50 >10 µM), highlighting the necessity of a substituent. lshtm.ac.uk
Specifically, small steric volume groups at the 4-position of the pendant aryl ring are preferred. lshtm.ac.uk A 4-methyl substitution was shown to be important for activity, while analogs with 4-fluoro, 4-chloro, 4-nitrile, and 4-methoxy groups were two- to four-fold less active. lshtm.ac.uk Larger groups like 4-trifluoromethyl resulted in inactivity. lshtm.ac.uk Furthermore, moving the methyl or chloro substitutions to the 2- or 3-positions also led to inactive compounds, indicating a strong positional preference. lshtm.ac.uk In other series, such as 5-(4-propoxycinnamoylamino)benzophenones, a trifluoromethyl group in the para-position of a phenylacetic acid moiety yielded the most active compound (IC50 = 120 nM), whereas ortho-substituents or bulkier para-substituents reduced activity. nih.gov
Table 2: Effect of Pendant Aryl Ring Substitution on Antimalarial Activity of an N-Aryl Acetamide Series
| Compound | Substitution | Position | Antimalarial Activity (EC50, µM) |
|---|---|---|---|
| Parent Compound | 4-Methyl | 4 | 0.736 |
| Analog 11 | None | - | >10 (Inactive) |
| Analog 12 | 4-Fluoro | 4 | 1.40 |
| Analog 13 | 4-Chloro | 4 | 2.15 |
| Analog 14 | 4-Trifluoromethyl | 4 | >10 (Inactive) |
| Analog 15 | 4-Nitrile | 4 | 4.15 |
| Analog 16 | 4-Methoxy | 4 | 2.50 |
| Analog 17 | 2-Methyl | 2 | >10 (Inactive) |
| Analog 18 | 3-Methyl | 3 | >10 (Inactive) |
| Analog 19 | 2-Chloro | 2 | >10 (Inactive) |
| Analog 20 | 3-Chloro | 3 | >10 (Inactive) |
Data adapted from studies on N-aryl acetamides against P. falciparum 3D7. lshtm.ac.uk
Modifications to the amide linkage are well-tolerated to a certain extent. For the amino acetamide moiety in N-aryl acetamides, N-methyl substitution led to a slight improvement in antimalarial activity (EC50 0.503 µM compared to the parent compound). nih.gov However, substitution with a larger N-ethyl group resulted in a slight reduction in activity (EC50 1.16 µM). nih.gov This suggests that the space around the amide nitrogen is sterically constrained. Importantly, substitution on the acetamide backbone itself is not tolerated. lshtm.ac.uk In a related aryl amino acetamide series, analogs with an oxy-acetamide group were found to be less potent than those with an amino acetamide group, indicating the nature of the atom adjacent to the acetamide is a key determinant of activity. malariaworld.org
The phenoxy acetamide core is a common scaffold in molecules with a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. nih.gov The phenoxy bridge serves as a critical linker, orienting the aromatic rings in a conformation suitable for target binding. In a series of 2-phenoxy-3-trichloromethylquinoxalines, the phenoxy moiety was integral to their antiplasmodial effects. nih.gov
Molecular Mechanism of Action Elucidation
Identifying the molecular target and mechanism of action (MoA) is a critical step in drug development, especially for novel compounds discovered through phenotypic screens. nih.govjenabioscience.com For antimalarial agents, this process helps in understanding how the drug kills the parasite and in predicting potential resistance mechanisms. nih.gov
For the broader class of aryl amino acetamides, which are structurally related to phenoxy acetamides, significant progress has been made in target identification. Through forward genetics and cross-resistance profiling, parasites resistant to N-aryl acetamides were found to have mutations in rhomboid protease 8 (ROM8) and a putative cation channel, CSC1. lshtm.ac.uk
In a separate but related aryl amino acetamide series, the molecular target was identified as the STAR-related lipid transfer protein (PfSTART1). malariaworld.orgnih.govnih.gov This was validated through multiple lines of evidence:
Reverse Genetics: Parasites with mutations in PfSTART1 showed resistance to the compounds. malariaworld.org
Cross-Resistance Profiling: Optimized aryl acetamide analogs were cross-resistant to parasites with PfSTART1 mutations but not to those with other known drug-resistant mutations. nih.gov
Biophysical Analysis: The compounds showed potent binding to the recombinant PfSTART1 protein, confirming direct target engagement. malariaworld.orgnih.gov
These findings suggest that this class of compounds may interfere with lipid transfer processes within the parasite, preventing the development of the ring-stage parasite into its mature form. malariaworld.orgnih.gov The identification of novel targets like PfSTART1 and ROM8 presents new opportunities for developing antimalarials with mechanisms of action distinct from current therapies. lshtm.ac.uknih.gov
Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate an article on "this compound" that adheres to the specific sections requested: Ligand-Receptor Interaction Analysis through Molecular Docking, Gene Expression Profiling and Pathway Analysis, and Enzyme Kinetic Studies.
While research has been conducted on the broader class of phenoxy acetamide derivatives and even on compounds containing an acetylphenoxy moiety as part of a more complex structure, specific studies detailing the molecular docking, gene expression effects, or enzyme kinetics of this compound itself are not present in the available resources.
Therefore, it is not possible to provide the detailed, scientifically accurate content for each specified subsection as requested while focusing solely on the chemical compound “this compound”. Any attempt to do so would involve presenting data from related but structurally different compounds, which would violate the strict instructional constraints of the request.
Preclinical Research Models and Translational Perspectives for 2 3 Acetylphenoxy Acetamide Derivatives
Utilization of In Vitro Cell-Based Assays in Drug Discovery
In vitro cell-based assays represent the foundational step in the screening and characterization of new chemical entities. They offer a controlled environment to assess the effects of compounds like 2-(3-acetylphenoxy)acetamide derivatives on specific cellular processes, providing high-throughput data on activity, potency, and selectivity.
Mammalian cell cultures are indispensable tools for evaluating the cytotoxic and antiproliferative properties of novel compounds. Cancer cell lines are frequently used to screen for potential anticancer agents. For instance, derivatives of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide have been evaluated for their anti-tumor activities against leukemia cell lines such as Ba/F3 and K562. nih.gov In these studies, the half-maximal inhibitory concentration (IC50) or growth inhibition 50% (GI50) values are determined to quantify the potency of the compounds. For example, compound 10m demonstrated potent anti-proliferative activity against Ba/F3 (BCR-ABL1) and K562 cells, with GI50 values of 0.63 and 0.98 µM, respectively. nih.gov
Similarly, a series of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids were synthesized and evaluated against breast cancer cell lines, including MCF-7 and MDA-MB-231. nih.gov The most active compound in this series, (E)-N-(4-chlorophenyl)-2-(4-((4-(2-(quinolin-2-yl)vinyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (9f) , showed IC50 values of 16.84 µM on MCF-7 cells and 21.78 µM on MDA-MB-231 cells. nih.gov
Beyond cancer, other mammalian cell lines are used to explore different therapeutic potentials. The J774.A1 macrophage cell line has been utilized to investigate the antioxidant and anti-inflammatory activities of acetamide (B32628) derivatives by measuring the production of reactive oxygen species (ROS) and nitric oxide (NO). nih.gov
| Compound Class | Cell Line | Cell Type | Assay Type | Key Findings | Reference |
|---|---|---|---|---|---|
| N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives | K562 | Human Chronic Myelogenous Leukemia | Antiproliferative Activity | Compound 10m showed a GI50 of 0.98 µM. | nih.gov |
| N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives | Ba/F3 (BCR-ABL1) | Mouse Pro-B Lymphocytes | Antiproliferative Activity | Compound 10m showed a GI50 of 0.63 µM. | nih.gov |
| Quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids | MCF-7 | Human Breast Adenocarcinoma | Cytotoxicity (IC50) | Compound 9f exhibited an IC50 of 16.84 µM. | nih.gov |
| Quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids | MDA-MB-231 | Human Breast Adenocarcinoma | Cytotoxicity (IC50) | Compound 9f exhibited an IC50 of 21.78 µM. | nih.gov |
| Acetamide derivatives | J774.A1 | Mouse Macrophage | Antioxidant/Anti-inflammatory | Evaluated ROS and NO production. | nih.gov |
The antimicrobial potential of this compound and its derivatives is assessed using various microbial culture systems. These assays are crucial for identifying compounds that can combat pathogenic bacteria and fungi. Standard methods like the agar well diffusion assay are employed to screen for antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. nih.gov
For example, new series of acetamide derivatives have been screened for antimicrobial activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, Proteus vulgareus, and Escherichia coli. researchgate.net In other studies, acetamide derivatives of 2-mercaptobenzothiazole demonstrated moderate to good antibacterial activity, with some compounds showing efficacy comparable to the standard drug levofloxacin. nih.gov Further investigations have tested 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Multidrug-resistant Acinetobacter baumannii. nih.gov The minimum inhibitory concentration (MIC) is a key parameter determined in these studies to quantify the lowest concentration of a compound that prevents visible growth of a microbe. nih.gov
| Compound Class | Microbial Strain | Assay Method | Key Findings | Reference |
|---|---|---|---|---|
| 2-mercaptobenzothiazole acetamide derivatives | Gram-positive and Gram-negative bacteria | Agar well diffusion | Compounds 2b , 2c , and 2i showed significant activity. | nih.gov |
| 2-(p-acetamidophenoxy)-1-aryl-3-phenyl-3-oxo-prop-1-ene pyrazoles | B. subtilis, S. aureus, P. vulgareus, E. coli | Antibacterial screening | All tested compounds exhibited moderate antibacterial activity. | researchgate.net |
| (Z)-2-benzylidene-3-oxobutanamide derivatives | Staphylococcus aureus-MRSA (Sa-MRSA) | Growth inhibition assay | Compound 18 had an MIC of 2 µg/mL with 98.7% growth inhibition. | nih.gov |
| (Z)-2-benzylidene-3-oxobutanamide derivatives | Acinetobacter baumannii-MDR (Ab-MDR) | Time-kill assay | Compound 17 displayed bactericidal activity. | nih.gov |
To elucidate the mechanism of action, enzymatic assays are performed to quantify the ability of this compound derivatives to inhibit specific molecular targets. These assays are fundamental in structure-based drug design and for optimizing lead compounds.
For instance, phenoxy acetamide derivatives have been investigated as inhibitors of enzymes relevant to various diseases. In cancer research, derivatives have been tested for their ability to inhibit BCR-ABL1 kinase, a key target in chronic myelogenous leukemia. nih.gov For neurodegenerative diseases like Alzheimer's, novel series of 2-phenoxy-indan-1-ones and other substituted acetamide derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.govresearchgate.net For example, compound 8c from a series of substituted acetamides showed the most potent inhibition against BChE with an IC50 value of 3.94 µM. nih.gov Enzyme kinetics studies can further reveal the mode of inhibition, such as competitive, non-competitive, or mixed-type. nih.govresearchgate.net In the context of cancer apoptosis, the activity of caspase-3, a critical executioner caspase, was measured in cells treated with quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids to confirm the apoptotic pathway. nih.gov
Advanced Preclinical Models (Emphasis on Non-Human Systems)
While 2D cell cultures are valuable for initial screening, they lack the complex architecture and cell-cell interactions of native tissues. Advanced preclinical models, such as organoids, 3D cultures, and animal models, provide a more physiologically relevant context to evaluate the efficacy of drug candidates.
Three-dimensional (3D) cell culture and organoid models are emerging as powerful tools in drug discovery, bridging the gap between traditional 2D cell culture and in vivo animal studies. usp.br These models better mimic the tissue organization, microenvironment, and cellular heterogeneity of in vivo tumors and organs. nih.gov Organoids are self-organizing 3D structures grown from stem cells that recapitulate key aspects of organ structure and function. stemcell.combio-techne.com
The application of these advanced models has been demonstrated for phenoxy acetamide derivatives. For example, the anticancer potential of a potent quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrid was further validated using a 3D cancerous spheroid model of MDA-MB-231 breast cancer cells. nih.gov This approach provides a more accurate in vitro system to test compound efficacy on tumor-like structures. nih.gov The development of organoid cultures for various tissues—including brain, intestine, liver, and lung—offers unprecedented opportunities to model diseases, screen for drug efficacy and toxicity, and move towards personalized medicine. bio-techne.comrndsystems.combiocompare.com While specific studies on this compound in organoid models are still emerging, the established utility of these systems for related compounds highlights their importance for future preclinical evaluation.
Animal models are crucial for assessing the in vivo efficacy and pharmacokinetic properties of drug candidates in a complex, whole-organism system. nih.gov These models are designed to mimic the pathophysiology of human diseases, allowing researchers to study the therapeutic effects of compounds in a more relevant biological context.
In the study of acetamide derivatives, animal models have been used to confirm in vitro findings. For example, a potent N-substituted acetamide antagonist of the P2Y14 receptor, compound I-17 , was evaluated in an in vivo model of monosodium urate (MSU)-induced acute gouty arthritis. nih.gov The study demonstrated that the compound had satisfactory inhibitory activity on the inflammatory response in this disease model. nih.gov Animal models of cancer are also widely used, where tumor cells are xenografted into immunocompromised mice to study the effect of novel compounds on tumor growth and metastasis. nih.gov The selection of an appropriate animal model that accurately reflects the human disease state is paramount for the successful translation of preclinical findings. nih.govnih.gov
Future Research Directions and Therapeutic Potential of 2 3 Acetylphenoxy Acetamide Analogs
Design and Synthesis of Novel Scaffolds with Enhanced Bioactivity
The core structure of 2-(3-acetylphenoxy)acetamide offers multiple points for chemical modification to enhance bioactivity and selectivity. Future design strategies will likely focus on creating novel scaffolds by modifying the phenoxy and acetamide (B32628) moieties. For instance, the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has been explored to create analogs with anticonvulsant properties. nih.gov In these studies, the heterocyclic imide ring of previously active compounds was replaced with a chain amide bond, leading to molecules with significant activity in the maximal electroshock (MES) seizure model. nih.gov
Further research could involve:
Substitution on the Phenoxy Ring: Introducing various substituents (e.g., halogens, nitro groups, alkyl groups) to the phenyl ring can modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets. nih.gov Studies have shown that halogen-containing phenoxy derivatives can exhibit enhanced anti-inflammatory functions, while derivatives with a nitro group have shown promising anti-cancer and analgesic activities. nih.gov
Modification of the Acetamide Linker: Altering the length or rigidity of the acetamide linker could optimize the compound's orientation within a target's binding site.
Bioisosteric Replacement: Replacing the acetyl group or other functional moieties with bioisosteres could improve pharmacokinetic properties or reduce off-target effects. For example, pyrazole, triazole, and oxadiazole groups have been incorporated into acetamide derivatives to develop selective COX-II inhibitors. galaxypub.co
A recent study led to the discovery of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as novel inhibitors of the BCR-ABL1 kinase, a key driver in chronic myeloid leukemia (CML). nih.gov This was achieved by employing structure-based virtual screening to identify a new 2-acetamidobenzo[d]thiazol scaffold, which was then used as a foundation for synthesizing a series of 23 derivatives with varying substitutions on the phenoxy ring. nih.gov
Exploration of Combination Therapies
The complexity of diseases like cancer often necessitates treatment with multiple therapeutic agents that act on different pathways. A significant future direction for this compound analogs is the exploration of their efficacy in combination therapies to achieve synergistic effects and overcome drug resistance.
A prime example of this potential is demonstrated by the newly developed N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives targeting BCR-ABL1. nih.gov The most potent compound from this series, designated 10m, was tested in combination with asciminib (B605619), an approved allosteric inhibitor of BCR-ABL1. The results showed that the combination of compound 10m and asciminib had synergistic effects on inhibiting cell growth and inducing apoptosis in CML cell lines. nih.gov This finding is particularly important as combination strategies are crucial for managing drug resistance caused by mutations in the target kinase. nih.gov
Future research in this area should systematically screen potent this compound analogs against a panel of existing targeted therapies and chemotherapeutic agents to identify novel synergistic combinations for various diseases.
Applications in Antibody-Drug Conjugates (ADCs) as Payload Moieties
Antibody-drug conjugates (ADCs) are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxic potential of a small-molecule payload. An ideal payload must be highly potent, stable in circulation, and possess a functional group for conjugation to the antibody linker. nih.gov
While this compound itself is not a current ADC payload, its derivatives represent a potential source for novel payloads. The broad bioactivity of phenoxyacetamide analogs, including potent anticancer effects, suggests that highly cytotoxic derivatives could be developed. nih.gov Future research should focus on synthesizing analogs with sub-nanomolar potency, a key characteristic of effective payloads like auristatins and maytansinoids, which are 100- to 1000-fold more potent than conventional chemotherapy drugs.
The development process would involve:
Potency Optimization: Synthesizing and screening a library of this compound analogs to identify compounds with exceptionally high cytotoxicity against cancer cell lines.
Linker Compatibility: Modifying the most potent compounds to include a functional group (e.g., an amine, thiol, or alcohol) suitable for attachment to various linker technologies without compromising activity.
Stability Studies: Ensuring the stability of the payload-linker conjugate in plasma to prevent premature drug release, which was a contributing factor to the toxicity seen with early ADCs like Mylotarg®.
The structural diversity achievable with the phenoxyacetamide scaffold offers an opportunity to develop payloads with novel mechanisms of action, potentially circumventing resistance to existing payload classes like tubulin inhibitors and DNA-damaging agents. nih.gov
Development of Prodrug Strategies
A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This strategy is often used to overcome poor pharmacokinetic properties such as low solubility, poor permeability, or instability. mdpi.comnih.gov The acetamide functional group is particularly amenable to prodrug design, as it can be hydrolyzed in vivo by amidase enzymes. archivepp.com
Future research can apply prodrug strategies to this compound analogs to enhance their therapeutic profile. Potential approaches include:
Improving Water Solubility: For analogs with poor solubility, a hydrophilic promoiety, such as a phosphate (B84403) ester, could be attached. Fosphenytoin, a phosphate ester prodrug of phenytoin, was developed to enhance water solubility for intravenous administration. nih.gov
Enhancing Membrane Permeability: To improve absorption across biological membranes like the skin or the gastrointestinal tract, a lipophilic promoiety can be added. mdpi.com Acylating hydroxyl groups is a common strategy to make a substance more hydrophobic and improve its ability to cross cell membranes. researchgate.net
Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in target tissues, such as cancer cells, thereby increasing local drug concentration and reducing systemic toxicity.
Integration of Artificial Intelligence and Machine Learning in Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. nih.gov These computational tools can be applied to the development of this compound analogs in several ways.
High-Throughput Virtual Screening: AI algorithms can screen vast virtual libraries of chemical compounds to identify novel phenoxyacetamide derivatives that are predicted to bind to a specific biological target. mdpi.com This accelerates the hit identification phase of drug discovery. nih.gov
Predictive Modeling (Q SAR): ML models can establish quantitative structure-activity relationships (QSAR), linking the chemical structures of different analogs to their biological activities. digitalrosh.com These models can then predict the potency of newly designed compounds before they are synthesized, helping to prioritize the most promising candidates. AI tools can also predict potential toxicity, helping to eliminate compounds with unfavorable safety profiles early in development. crimsonpublishers.com
De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new molecules. nih.govresearchgate.net By training these models on known bioactive molecules, they can generate novel this compound-based scaffolds with optimized properties for a desired therapeutic target.
By leveraging AI and ML, researchers can more efficiently explore the vast chemical space around the this compound scaffold, accelerating the discovery and optimization of next-generation therapeutic agents. digitalrosh.com
Q & A
Q. What are the key synthetic routes and reaction conditions for 2-(3-acetylphenoxy)acetamide?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Step 1 : React 3-acetylphenol with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the phenoxy intermediate.
- Step 2 : Amidation via reaction with ammonia or amine derivatives under reflux conditions (e.g., in dichloromethane or toluene).
Critical Parameters : - Temperature control (reflux at 80–110°C).
- Solvent polarity and base selection to optimize yield (70–85% reported in analogous syntheses) .
Q. Which analytical methods are essential for characterizing this compound?
| Technique | Parameters | Application |
|---|---|---|
| ¹H-NMR | 400–600 MHz in DMSO-d₆ or CDCl₃ | Confirm substituent positions and purity |
| LC-HRMS/MS | ESI+ mode, m/z resolution <5 ppm | Verify molecular ion ([M+H]⁺) and fragmentation patterns |
| FT-IR | 4000–400 cm⁻¹ | Identify carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups |
Q. How can reaction conditions be optimized to avoid byproducts during synthesis?
- Use TLC monitoring (silica gel, ethyl acetate/hexane eluent) to track intermediate formation.
- Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate the target compound .
Q. What are the stability profiles of this compound under varying pH and temperature?
- pH Stability : Degrades in strongly acidic (pH <2) or basic (pH >10) conditions due to hydrolysis of the acetamide bond.
- Thermal Stability : Stable up to 150°C; decomposition observed at >200°C (DSC/TGA data from analogs) .
Advanced Research Questions
Q. How can conflicting structural data (e.g., isomer misassignment) be resolved?
- Case Study : A 2015 study misassigned a hydroxy-substituted isomer due to incorrect starting material. Resolution involved:
- Comparative NMR : Analyze coupling constants and NOESY for spatial proximity of substituents.
- HRMS/MS : Match fragmentation patterns to synthetic standards .
- Recommendation : Validate all intermediates with orthogonal techniques (e.g., X-ray crystallography if crystalline) .
Q. How to design enzyme inhibition assays for this compound?
- Step 1 : Identify target enzymes (e.g., cyclooxygenase-2, kinases) via molecular docking (AutoDock Vina, Schrödinger).
- Step 2 : Perform kinetic assays (IC₅₀ determination) using fluorogenic substrates or ELISA.
- Controls : Include positive inhibitors (e.g., celecoxib for COX-2) and measure Km/Vmax shifts .
Q. What computational strategies predict interactions with biological targets?
- Molecular Dynamics (MD) : Simulate binding stability (GROMACS, 100 ns trajectories).
- Pharmacophore Modeling : Map essential features (e.g., acetylphenoxy H-bond acceptors) using MOE or Discovery Studio .
Q. How do structural analogs compare in biological activity?
| Analog | Modification | Activity (IC₅₀, µM) |
|---|---|---|
| 2-(4-Fluorophenoxy)acetamide | Fluorine substitution | COX-2: 1.2 ± 0.3 |
| 2-(Thiophen-2-yl)acetamide | Heterocyclic substitution | Anticancer: 8.5 ± 1.1 |
Q. How to address reproducibility issues in multi-step synthesis?
- Standardization : Use automated reactors (e.g., ChemSpeed) for precise control of stoichiometry and temperature.
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., ReactIR for real-time monitoring) .
Q. What strategies mitigate data contradictions in oxidation/reduction studies?
- Contradiction Example : Conflicting reports on whether oxidation yields nitro or carbonyl derivatives.
- Resolution :
- Vary oxidizing agents (KMnO₄ vs. CrO₃).
- Use HPLC-DAD to track product distribution under different conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
